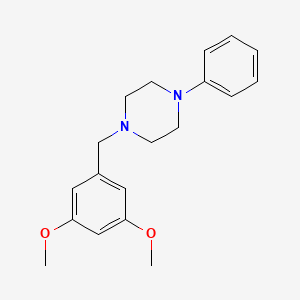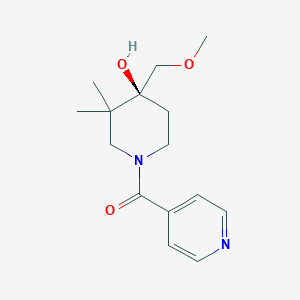![molecular formula C9H16N4O3S B5691479 N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide](/img/structure/B5691479.png)
N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide, also known as MRS2578, is a purinergic receptor antagonist that has been extensively studied for its potential therapeutic applications. This compound has been found to be effective in inhibiting the activity of P2Y1 and P2Y6 receptors, which are known to play important roles in various physiological and pathological processes.
Mechanism of Action
N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide acts as an antagonist of P2Y1 and P2Y6 receptors, which are G protein-coupled receptors that are involved in various physiological and pathological processes. By inhibiting the activity of these receptors, N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide can modulate various signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects
N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide has been shown to have various biochemical and physiological effects. It inhibits platelet aggregation by blocking P2Y1 receptors, which are involved in the activation of platelets. It also inhibits the release of inflammatory cytokines by blocking P2Y6 receptors, which are involved in the activation of immune cells. Moreover, it inhibits tumor growth and metastasis by modulating various signaling pathways involved in cancer progression.
Advantages and Limitations for Lab Experiments
N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide has several advantages for lab experiments. It is a highly specific inhibitor of P2Y1 and P2Y6 receptors, which allows for the selective modulation of these receptors without affecting other signaling pathways. It is also stable and easy to handle, which makes it suitable for various experimental setups. However, it has some limitations as well. It has a relatively short half-life, which may require frequent dosing in in vivo experiments. Moreover, its efficacy may vary depending on the cell type and experimental conditions.
Future Directions
N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide has several potential future directions for research. It may be further optimized for its pharmacokinetic and pharmacodynamic properties to enhance its therapeutic efficacy. Moreover, it may be tested in various animal models of thrombotic disorders, inflammatory diseases, and cancer to evaluate its in vivo efficacy and safety. Additionally, it may be used in combination with other therapeutic agents to enhance its therapeutic potential. Finally, its mechanism of action may be further elucidated to gain a better understanding of its therapeutic effects.
Synthesis Methods
The synthesis of N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide involves the reaction of 6-(methoxymethyl)pyrimidine-4-amine with 2-chloroethylmethanesulfonate in the presence of triethylamine. This reaction leads to the formation of the desired compound in good yield and purity. The synthesis method has been optimized and validated by various research groups, and the resulting compound has been shown to be highly effective in inhibiting P2Y1 and P2Y6 receptors.
Scientific Research Applications
N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to be effective in inhibiting platelet aggregation, which makes it a promising candidate for the treatment of thrombotic disorders. Moreover, it has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases such as arthritis and asthma. Additionally, it has been found to inhibit tumor growth and metastasis, which suggests its potential as an anticancer agent.
properties
IUPAC Name |
N-[2-[[6-(methoxymethyl)pyrimidin-4-yl]amino]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O3S/c1-16-6-8-5-9(12-7-11-8)10-3-4-13-17(2,14)15/h5,7,13H,3-4,6H2,1-2H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDPCAHDBHJUQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC=N1)NCCNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[6-(Methoxymethyl)pyrimidin-4-YL]amino}ethyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-5-carboxamide](/img/structure/B5691404.png)

![2-(2,4-dichlorophenoxy)-N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B5691413.png)
![6-ethyl-5-methyl-N~4~-[4-(piperidin-1-ylcarbonyl)benzyl]pyrimidine-2,4-diamine](/img/structure/B5691419.png)
![5-(2,3-difluoro-6-methoxybenzoyl)-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5691421.png)
![ethyl 4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B5691425.png)
![(3S*,4R*)-3-{[(dimethylamino)sulfonyl]amino}-4-isopropyl-N-(2-phenylethyl)pyrrolidine-1-carboxamide](/img/structure/B5691440.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5691451.png)
![1-(1,3-oxazol-5-ylcarbonyl)-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5691466.png)
![1-(cyclopentylcarbonyl)-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-4-piperidinecarboxamide](/img/structure/B5691474.png)


![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5691497.png)